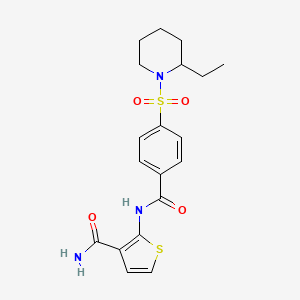

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-2-14-5-3-4-11-22(14)28(25,26)15-8-6-13(7-9-15)18(24)21-19-16(17(20)23)10-12-27-19/h6-10,12,14H,2-5,11H2,1H3,(H2,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHKYNDIEQITHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The piperidine moiety can be introduced through cyclization reactions involving suitable precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamido group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of catalysts like palladium in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to other sulfonamides, thiophene derivatives, and pharmacologically relevant analogs. Below is a detailed analysis:

Structural Analogues with Thiophene Cores

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates ():

- Core Structure: These compounds share a thiophene-3-carboxylate backbone but differ in substituents. The acrylamido group is substituted with cyano and aryl groups, whereas the target compound features a sulfonated benzamido linkage.

- Biological Activity: These derivatives exhibit antioxidant and anti-inflammatory properties, attributed to the electron-withdrawing cyano group and aryl substituents .

Methotrexate-Related Compounds (Evidences 2, 3):

- Core Structure: Methotrexate analogs, such as (S)-2-(4-[(2,4-Diaminopteridin-6-yl)methyl]benzamido)pentanedioic acid, feature a pteridin ring instead of thiophene and are linked to amino acid derivatives.

- Biological Activity : These compounds are primarily anticancer agents, targeting dihydrofolate reductase (DHFR) .

- Key Differences: The target compound’s thiophene core and ethylpiperidine-sulfonyl group lack the diaminopteridin motif critical for DHFR binding, suggesting divergent therapeutic targets.

Fluorinated Sulfonamides ():

- Core Structure: Fluorinated alkyl sulfonamides, such as 2-[methyl[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]amino]ethyl 2-propenoate, prioritize fluorinated chains for industrial applications (e.g., surfactants, polymers).

- Key Differences : The target compound’s ethylpiperidine substituent enhances biocompatibility and target specificity compared to the fluorinated chains, which are optimized for chemical stability and hydrophobicity in materials science .

Comparative Data Table

Research Findings and Implications

- Sulfonyl Group Impact: The sulfonyl group in the target compound may facilitate hydrogen bonding with enzymatic targets, a common mechanism in sulfone-based drugs .

- Thiophene Core Advantages : Compared to benzene or pteridin cores, the thiophene ring offers distinct electronic properties, enhancing π-π stacking interactions in biological systems .

- Pharmacokinetic Profile : The ethylpiperidine group likely increases lipophilicity (logP), improving blood-brain barrier penetration relative to polar fluorinated sulfonamides .

Biological Activity

The compound 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide , identified by its CAS number 896299-85-7, is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a thiophene ring and a piperidine moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 463.6 g/mol. The compound features a sulfonamide linkage, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄S |

| Molecular Weight | 463.6 g/mol |

| CAS Number | 896299-85-7 |

The biological activity of 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is thought to arise from its interaction with specific molecular targets, including enzymes and receptors. The presence of the piperidine ring allows the compound to mimic neurotransmitters, potentially influencing neurological pathways. Additionally, the sulfonyl and thiophene groups facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.

Biological Activity

Research indicates that compounds similar to 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide exhibit various biological activities:

- Antimicrobial Activity : Sulfonamide derivatives are well-documented for their effectiveness against bacterial infections. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folate synthesis pathways.

- Anticancer Properties : There is emerging evidence that compounds containing thiophene rings can induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation.

- Neurological Effects : Given the structural similarity to neurotransmitters, this compound may have potential applications in treating neurological disorders, possibly acting as an agonist or antagonist at specific receptors.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the sulfonylbenzamide intermediate using 4-(chlorosulfonyl)benzoic acid and 2-ethylpiperidine under basic conditions (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Step 2: Coupling the intermediate with thiophene-3-carboxamide via amide bond formation using coupling agents like HATU or EDC in dimethylformamide (DMF) at room temperature .

- Optimization: Solvent choice (DMF or DMSO enhances solubility), controlled temperatures, and catalyst selection (e.g., pyridine for acid scavenging) are critical for yields >70% .

Q. Which analytical techniques confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl, ethylpiperidinyl) and confirms regiochemistry .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% using acetonitrile/water gradients .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₆N₄O₄S₂) .

Q. What initial biological screening strategies are recommended?

- In vitro assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at 1–100 µM concentrations to assess cytotoxicity .

- Target-specific tests: Evaluate inhibition of kinases (e.g., PI3K, EGFR) via fluorescence-based assays, comparing IC₅₀ values with reference inhibitors .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

- Functional group modifications: Replace the ethylpiperidinyl group with cyclopentyl or morpholino moieties to assess solubility and target affinity .

- Bioisosteric replacements: Substitute the thiophene ring with furan or pyrrole to evaluate electronic effects on binding .

- Data correlation: Use multivariate analysis to link structural changes (e.g., logP, polar surface area) with IC₅₀ values from kinase assays .

Q. How to resolve contradictions in reported biological activity data?

- Standardize protocols: Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .

- Meta-analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Orthogonal validation: Confirm activity via alternative methods (e.g., Western blot for kinase inhibition alongside fluorescence assays) .

Q. What advanced purification techniques ensure high purity for in vivo studies?

- Preparative HPLC: Use C18 columns with isocratic elution (acetonitrile:water = 65:35) to isolate >99% pure fractions .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove trace impurities .

- Lyophilization: For hygroscopic intermediates, freeze-drying preserves stability during storage .

Q. How can computational modeling predict target interactions?

- Molecular docking: Use AutoDock Vina to model binding poses with kinase ATP-binding pockets, prioritizing hydrogen bonds with Asp831 (EGFR) or Lys833 (PI3K) .

- Molecular dynamics (MD) simulations: Run 100-ns simulations in GROMACS to assess binding stability and entropy changes .

- Pharmacophore mapping: Identify critical interaction sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.